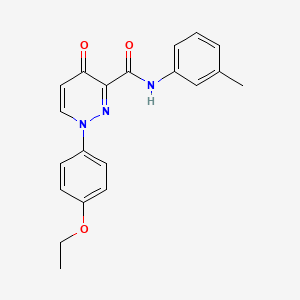![molecular formula C26H23N5O3S B11392342 3-(2,5-dimethoxyphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11392342.png)
3-(2,5-dimethoxyphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethoxyphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole: , often abbreviated as DMT-TSO , belongs to the class of heterocyclic compounds. Let’s break down its structure:
- The core scaffold consists of an oxadiazole ring , which contains both oxygen and nitrogen atoms.
- Attached to this central ring are:
- A 2,5-dimethoxyphenyl group.
- A 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl group, which contains a triazole ring.
- A sulfanyl (thiol) group.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for DMT-TSO, but one common approach involves the condensation of appropriate precursors. For example:
Oxadiazole Formation: Start with a suitable precursor containing the oxadiazole core. Cyclization with reagents like or leads to the formation of the oxadiazole ring.
Triazole Synthesis: Introduce the triazole moiety using or other methods.
Sulfanyl Group Addition: Finally, attach the sulfanyl group via or similar reactions.
Industrial Production: While DMT-TSO is not produced on an industrial scale, it serves as a valuable intermediate in research and drug discovery.
Chemical Reactions Analysis
DMT-TSO participates in various chemical reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding hydroxy groups.
Reduction: Reduction of the triazole ring or the oxadiazole core may yield different derivatives.
Substitution: Substituents on the phenyl rings can be modified via electrophilic or nucleophilic substitution.
Common reagents include hydrogen peroxide , reducing agents , and halogens . Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry::
- DMT-TSO serves as a versatile building block for designing novel compounds due to its unique structure.
- Researchers explore its reactivity and use it in the synthesis of functional materials.
- DMT-TSO derivatives exhibit antioxidant , anti-inflammatory , and antitumor activities.
- Studies investigate their potential as drug candidates for cancer therapy.
- DMT-TSO’s applications extend to materials science, where it contributes to the development of organic semiconductors and optoelectronic devices.
Mechanism of Action
The exact mechanism remains an active area of research. DMT-TSO likely interacts with specific molecular targets, modulating cellular pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
DMT-TSO’s uniqueness lies in its combination of diverse functional groups. Similar compounds include other oxadiazoles, triazoles, and thiol-containing molecules.
Properties
Molecular Formula |
C26H23N5O3S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H23N5O3S/c1-17-9-11-19(12-10-17)31-25(18-7-5-4-6-8-18)28-29-26(31)35-16-23-27-24(30-34-23)21-15-20(32-2)13-14-22(21)33-3/h4-15H,16H2,1-3H3 |
InChI Key |
GWZGQPFUSGUMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11392262.png)

![5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11392280.png)
![3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11392288.png)
![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392310.png)
![1-(2-chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11392320.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11392321.png)
![N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392326.png)
![12-Chloro-3-(2-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one](/img/structure/B11392334.png)
![5-chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11392345.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide](/img/structure/B11392348.png)
![10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11392350.png)

![6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392359.png)
